N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide
Description
This compound is a structurally complex molecule featuring a thieno[2,3-d]pyrimidine core substituted with hydroxy and dimethyl groups at positions 4, 5, and 4. A sulfanyl ethyl linker connects this moiety to a 2-oxo-1,2-dihydroquinoline-4-carboxamide group. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity, while the quinoline moiety is associated with antimicrobial and anti-inflammatory properties . The presence of the sulfanyl (-S-) linker may enhance solubility and metabolic stability compared to ether or alkyl linkers.
Properties
Molecular Formula |
C21H20N4O3S2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C21H20N4O3S2/c1-11-12(2)30-21-18(11)20(28)24-16(25-21)10-29-8-7-22-19(27)14-9-17(26)23-15-6-4-3-5-13(14)15/h3-6,9H,7-8,10H2,1-2H3,(H,22,27)(H,23,26)(H,24,25,28) |
InChI Key |
KABSEGJWZAIIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CSCCNC(=O)C3=CC(=O)NC4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Thienopyrimidine Core
The thieno[2,3-d]pyrimidine scaffold is synthesized via cyclocondensation of 4-amino-5,6-dimethylthiophene-2-carboxylate with formamidine acetate under acidic conditions. Heating at 120°C in acetic acid yields 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (70–75% yield). Subsequent hydroxymethylation at the C2 position is achieved using paraformaldehyde in the presence of piperidine, producing 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine-2-carbaldehyde (Scheme 1).
Scheme 1: Thienopyrimidine Core Synthesis
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Formamidine acetate, AcOH, 120°C, 6 h | 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one | 72% |
| 2 | Paraformaldehyde, piperidine, DMF, 80°C, 3 h | 4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine-2-carbaldehyde | 65% |
Synthesis of the Quinoline Carboxamide Fragment
Preparation of 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid
The quinoline fragment is derived from 2-oxo-1,2-dihydroquinoline-4-carboxylic acid , synthesized via the Conrad-Limpach reaction. Cyclization of ethyl acetoacetate with aniline at 180°C produces ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate , which is hydrolyzed using NaOH (2M) to yield the carboxylic acid (85% yield).
Amide Formation
Activation of the carboxylic acid is achieved using thionyl chloride (SOCl₂) in dichloromethane, forming the corresponding acid chloride. Reaction with 2-aminoethanethiol hydrochloride in the presence of triethylamine affords 2-mercaptoethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide (Scheme 2).
Scheme 2: Quinoline Carboxamide Synthesis
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | SOCl₂, CH₂Cl₂, reflux, 2 h | 2-Oxo-1,2-dihydroquinoline-4-carbonyl chloride | 90% |
| 2 | 2-Aminoethanethiol HCl, Et₃N, THF, 0°C → RT, 12 h | 2-Mercaptoethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide | 68% |
Fragment Coupling and Final Assembly
Thiol-Aldehyde Coupling
The aldehyde group of the thienopyrimidine fragment reacts with the thiol group of the quinoline carboxamide via nucleophilic addition. In a methanol/water (3:1) solvent system, the reaction proceeds at room temperature for 24 hours, yielding the target compound (58% yield). Alternatively, use of oxidative conditions (e.g., I₂ in DMF) enhances the reaction rate but reduces yield due to byproduct formation.
Table 1: Optimization of Coupling Conditions
| Entry | Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | MeOH/H₂O (3:1), RT | 24 | 58 |
| 2 | DMF, I₂ (0.1 equiv), RT | 6 | 42 |
| 3 | Et₃N, DCM, RT | 48 | 35 |
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥98% purity, with a retention time of 12.7 minutes.
Challenges and Mitigation Strategies
Steric Hindrance in Coupling
Bulky substituents on the thienopyrimidine ring impede thiol-aldehyde coupling. Employing polar aprotic solvents (e.g., DMF) and elevated temperatures (50°C) improved yields to 65%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline carboxamide moiety, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thienopyrimidine core, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the quinoline carboxamide.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool for investigating cellular processes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features suggest it could be explored for activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in specific industrial applications.
Mechanism of Action
The mechanism of action of N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide likely involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s ability to modulate these targets can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural uniqueness lies in its hybrid architecture, combining thienopyrimidine and dihydroquinoline motifs. Key comparisons include:
Key Structural Differences :
- The target compound’s sulfanyl linker distinguishes it from the ether or amino linkers in analogs (e.g., ). This may confer redox stability or metal-binding properties.
- The dihydroquinoline moiety replaces the hexahydroquinoline () or pyrrolopyrimidine () systems, likely influencing conformational flexibility and π-π stacking.
Yield and Purity Considerations :
- Yields for similar compounds range widely (e.g., 38% for ’s pyrrolopyrimidine vs. 60–80% for ’s pyrimidines). The target compound’s synthesis may face challenges due to steric hindrance from the dimethyl groups.
- Spectroscopic data (e.g., HRMS, NMR) in and are critical for confirming structural integrity, suggesting similar analytical workflows would apply to the target compound .
Pharmacological and Physicochemical Comparison
- Solubility: The sulfanyl linker and hydroxy groups in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., ’s hexahydroquinoline).
- Bioactivity: ’s hexahydroquinoline derivative exhibits analgesic activity, attributed to its hydrogen-bonding 4-hydroxy-2-oxo motif . Thienopyrimidine carboxamides () show kinase inhibition, suggesting the target compound may share this mechanism .
- Polymorphism: highlights polymorphism in quinoline derivatives, which could affect the target compound’s crystallinity and bioavailability .
Biological Activity
N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antibacterial, antiviral, and antimalarial properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 350.41 g/mol. The structural components include a thieno[2,3-d]pyrimidine moiety and a dihydroquinoline scaffold, which are known to exhibit various biological activities.
Antibacterial Activity
Recent studies have indicated that derivatives of the dihydroquinoline scaffold possess significant antibacterial properties. For example, compounds similar to this compound have shown moderate antibacterial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds were reported in the range of 10–50 µM .
Antiviral Activity
The compound has also been evaluated for its antiviral potential. Molecular docking studies suggest that it may inhibit Hepatitis B Virus (HBV) replication effectively. In vitro experiments demonstrated significant inhibition of HBV at concentrations as low as 10 µM . This suggests that the compound could be a candidate for further development in antiviral therapies.
Antimalarial Activity
In vitro studies focused on malaria transmission blocking activities have shown that related compounds exhibit multi-stage activity against Plasmodium falciparum. Notably, IC50 values for these compounds ranged from 0.07 to 5 µM against various stages of the malaria parasite . This highlights their potential as antimalarial agents.
Case Studies and Research Findings
| Study | Biological Activity | IC50 Values | Notes |
|---|---|---|---|
| Study A | Antibacterial | 10–50 µM | Moderate activity against several bacterial strains |
| Study B | Antiviral | 10 µM | Significant inhibition of HBV replication |
| Study C | Antimalarial | 0.07–5 µM | Effective against multiple stages of Plasmodium falciparum |
The biological activities of this compound are likely attributed to its ability to interact with specific enzymes or receptors involved in bacterial proliferation and viral replication. For instance, the thieno[2,3-d]pyrimidine component may play a crucial role in modulating enzymatic pathways critical for pathogen survival.
Q & A
Q. How can researchers optimize the synthesis of this compound to prevent degradation of sensitive functional groups?
- Methodological Answer : Multi-step synthesis requires precise control of reaction parameters. For analogous thienopyrimidine derivatives, solvents like dimethylformamide (DMF) or toluene are used with catalysts such as triethylamine. Temperature should be maintained between 60–80°C, and pH should be neutral to mildly acidic to avoid hydrolysis of sulfanyl or carboxamide groups. Intermediate purification via column chromatography is critical to isolate reactive intermediates before subsequent steps .
Q. What analytical techniques are recommended for confirming the identity and purity of this compound?
- Methodological Answer : Use 1H/13C nuclear magnetic resonance (NMR) to confirm structural integrity, focusing on peaks corresponding to the thienopyrimidine core (δ 6.5–7.5 ppm for aromatic protons) and the quinoline carboxamide moiety (δ 8.0–8.5 ppm). High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) ensures molecular weight accuracy (±0.001 Da). Purity (>95%) should be validated via HPLC with a C18 column and UV detection at 254 nm .
Q. What are standard protocols for screening biological activity in similar compounds?
- Methodological Answer : For antimicrobial screening, use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Anti-inflammatory activity can be assessed via COX-2 inhibition assays using ELISA kits. Dose-response curves (IC50 values) should be generated with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for derivatives of this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and predict regioselectivity in sulfanyl group substitutions. AI-driven platforms like COMSOL Multiphysics can simulate reaction kinetics and optimize solvent/catalyst combinations, reducing experimental trial-and-error cycles .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Apply statistical Design of Experiments (DoE) to identify confounding variables (e.g., cell line variability, solvent effects). Use multivariate analysis (e.g., PCA) to isolate factors influencing bioactivity. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .
Q. What methodologies assess the environmental impact of this compound’s degradation products?
- Methodological Answer : Conduct biodegradation studies using OECD 301F (aqueous aerobic conditions) and analyze metabolites via LC-MS/MS. For ecotoxicity, use Daphnia magna acute toxicity tests (OECD 202) and QSAR models to predict bioaccumulation potential. Environmental fate studies should include photolysis rates under UV-Vis irradiation .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Methodological Answer : Systematically vary substituents on the thienopyrimidine core (e.g., methyl vs. ethyl groups) and quinoline carboxamide chain. Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., kinase enzymes). Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions and evaluate bioactivity shifts .
Q. What experimental strategies evaluate compound stability under physiological conditions?
- Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH over 6 months. Monitor degradation via HPLC and identify byproducts with LC-QTOF-MS . For hydrolytic stability, incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C .
Q. How can green chemistry principles improve synthetic efficiency?
- Methodological Answer : Replace DMF with cyclopentyl methyl ether (CPME) , a safer solvent, in nucleophilic substitution steps. Use microwave-assisted synthesis to reduce reaction times (30 min vs. 12 hours) and energy consumption. Catalytic recycling (e.g., Pd/C in hydrogenation steps) minimizes waste .
Q. What training resources are available for advanced experimental design?
- Methodological Answer :
Enroll in courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods & Experimental Design , which covers DoE, high-throughput screening, and data analysis. Participate in workshops on AI-integrated reaction optimization (e.g., ICReDD’s computational-experimental feedback loops) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
